D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt
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Description
“D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt” is a stable isotope labelled compound . It has the molecular formula C₁₈H₃₂D₃NO₄ and a molecular weight of 332.49 . It’s also known by several synonyms, including “3,5-Dihydroxy-3- (methyl-d3) Pentanoic Acid Dicyclohexylamine Salt” and "Hiochic Acid-d3 Dicyclohexylamine Salt" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C₁₈H₃₂D₃NO₄ . This indicates that it contains 18 carbon atoms, 32 hydrogen atoms, 3 deuterium atoms (an isotope of hydrogen), 1 nitrogen atom, and 4 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, it’s known that stable isotope-labelled compounds are often used in chemical reactions to trace the reaction pathway .Mechanism of Action
Future Directions
“D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt” and other stable isotope-labelled compounds have a wide range of applications. They’re used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They’re also used in proteomics research , suggesting potential future directions in these areas.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)/i;1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUKHIZWLYMEF-SVLQTQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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